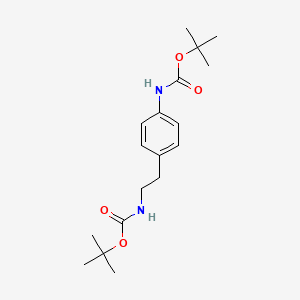

N-Boc-4-(2-boc-aminoethyl)-aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

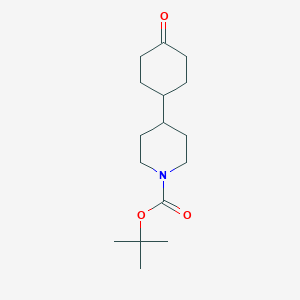

“N-Boc-4-(2-boc-aminoethyl)-aniline” is a chemical compound that is part of a class of compounds known as Boc-protected amines . Boc-protected amines are unique because they can accommodate two such groups . This compound is used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of Boc-protected amines involves the conversion of an amino function to tert-butyl carbamate . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis

The molecular formula of “this compound” is C14H19NO4 . Its average mass is 265.305 Da and its monoisotopic mass is 265.131409 Da .Chemical Reactions Analysis

The reactions of Boc2O with amines and alcohols have been investigated by Basel and Hassner . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .Aplicaciones Científicas De Investigación

Ionic Liquid Catalysis

Ionic liquids have been employed to catalyze the N-tert-butoxycarbonylation (N-Boc) of various amines, including halogenated aniline and amino alcohols, to efficiently convert them to their corresponding N-Boc derivatives without any side products. This method is highlighted by its mild, solvent-free conditions, low amounts of ionic liquid usage, easy product separation, and high yields, outperforming previously reported catalysts (Chinnappan, Dahye La, & Hern Kim, 2013).

Synthesis of Heterocycles

N-Boc-protected anilines have been utilized in the synthesis of optionally substituted 4-trifluoromethyl-2-quinolinones, where treatment with N-(trifluoroacetyl)piperidine and further reactions yield complex heterocyclic compounds. This process is described as convenient and expedient, providing access to compounds that may bear additional substituents at any available position (Leroux, Lefebvre, & Schlosser, 2006).

Rearrangement Studies

The rearrangement of differentially protected N-arylhydroxylamines to generate protected 2-aminophenols has been explored, showcasing how N-Boc-N-aryl-O-acylhydroxylamines smoothly rearrange at specific temperatures. This rearrangement facilitates further synthetic manipulations of the aniline or phenol functionality, providing valuable insights into the stability and reactivity of these compounds (Porzelle, Woodrow, & Tomkinson, 2008).

Novel Dendrimers Synthesis

Research into the synthesis of novel dendritic G-2 melamines with piperidine motifs as key linkers showcases the versatility of N-Boc-protected anilines in constructing complex molecular architectures. These dendrimers, containing 4-(n-octyloxy)aniline as a peripheral unit, demonstrate the structural and functional potential of these compounds in materials science (Sacalis et al., 2019).

Direct Amidation Techniques

A novel rhodium-catalyzed coupling of arylboroxines and carbamates has been developed for the direct conversion of N-Boc- and N-Cbz-protected amines into amides. This method bypasses the traditional deprotection-condensation sequence, showcasing a streamlined approach to the synthesis of secondary benzamides, including those with sterically hindered and electron-deficient amides (Lim, Lew, & Zhang, 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl N-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-12-11-13-7-9-14(10-8-13)20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQYHHQZWJTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)